STING agonist-13
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Overview
Description
STING agonist-13 is a compound that stimulates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is activated by the presence of cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-13 involves multiple steps, including the preparation of intermediates and the final coupling reaction. One common synthetic route involves the use of cyclic dinucleotides (CDNs) as starting materials. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
STING agonist-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
STING agonist-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune responses.
Biology: Employed in research to understand the mechanisms of innate immunity and the role of STING in various biological processes.
Medicine: Investigated for its potential in cancer immunotherapy, where it enhances the immune response against tumors. It is also being explored for its role in antiviral therapies and autoimmune diseases.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
STING agonist-13 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it activates the transcription factors IRF3 and NF-κB. This leads to the production of type I interferons and other inflammatory cytokines, which enhance the immune response .
Comparison with Similar Compounds
Similar Compounds
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.
Diamidobenzimidazole (diABZI): A non-cyclic dinucleotide STING agonist with demonstrated anti-tumor activity.
Benzo[b]thiophene-2-carboxamide derivatives: Potential STING agonists designed by introducing different substituents on the benzo[b]thiophene ring.
Uniqueness of STING agonist-13
This compound is unique in its ability to stimulate the STING pathway effectively, leading to robust immune responses. Its chemical structure allows for specific binding to the STING protein, resulting in potent activation of the pathway. Additionally, its versatility in undergoing various chemical reactions makes it a valuable tool in scientific research and therapeutic development .
Properties
Molecular Formula |
C45H53N15O7 |
---|---|
Molecular Weight |
916.0 g/mol |
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-[3-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]propoxy]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |
InChI |
InChI=1S/C45H53N15O7/c1-8-58-32(18-25(4)53-58)41(63)48-14-13-17-67-36-24-29(40(47)62)22-31-38(36)57(45(50-31)52-43(65)34-20-27(6)55-60(34)10-3)16-12-11-15-56-37-30(21-28(39(46)61)23-35(37)66-7)49-44(56)51-42(64)33-19-26(5)54-59(33)9-2/h11-12,18-24H,8-10,13-17H2,1-7H3,(H2,46,61)(H2,47,62)(H,48,63)(H,49,51,64)(H,50,52,65)/b12-11+ |
InChI Key |
SPGORUIXYNTYKM-VAWYXSNFSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)C/C=C/CN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)CC=CCN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N |
Origin of Product |
United States |
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